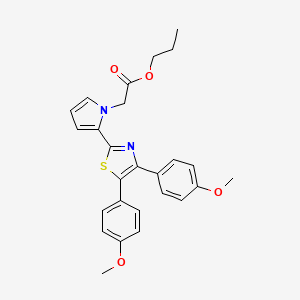![molecular formula C10H15N5O B14343191 1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol CAS No. 92814-38-5](/img/structure/B14343191.png)
1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a valuable scaffold for drug design and development.
Vorbereitungsmethoden
The synthesis of 1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate . These reactions are often carried out under conventional heating conditions or using microwave-assisted synthesis to improve yields and reduce reaction times . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds also exhibit diverse pharmacological activities and are used in drug design.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Known for their inhibitory activities toward specific kinases and antiproliferative activities.
1,2,4-Triazolo[1,5-c]thiadiazines: These compounds have applications in the treatment of various diseases due to their bioactive profiles.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
92814-38-5 |
|---|---|
Molekularformel |
C10H15N5O |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1-[ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H15N5O/c1-3-14(6-8(2)16)10-5-4-9-12-11-7-15(9)13-10/h4-5,7-8,16H,3,6H2,1-2H3 |
InChI-Schlüssel |
QVMJRYVRHDFJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)O)C1=NN2C=NN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)




![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)








